

Chemical properties of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate*

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Technical Guide: Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and purification of **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed procedural information and a summary of key molecular characteristics.

Core Chemical Properties

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a heterocyclic compound incorporating a pyrimidine ring attached to a piperidine-4-carboxylate ester moiety. While comprehensive experimental data is not widely available in public databases, the following table summarizes its known and predicted properties.

Property	Value	Source
Molecular Formula	$C_{12}H_{17}N_3O_2$	PubChem
Molecular Weight	235.28 g/mol	[1]
Appearance	Colorless oil	ChemicalBook
Mass Spectrum (ESI+)	$[M + H]^+ = 236.0$	ChemicalBook
Predicted Boiling Point	$373.4 \pm 52.0 \text{ } ^\circ\text{C}$	ChemDad
Predicted Density	$1.163 \pm 0.06 \text{ g/cm}^3$	ChemDad
CAS Number	111247-60-0	[1]

Note: Boiling point and density are computationally predicted and have not been experimentally verified in the cited sources.

Synthesis and Purification

The synthesis of **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate** is achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis

Materials:

- 2-Chloropyrimidine (1.0 eq)
- Ethyl 4-piperidinecarboxylate (1.5 eq)
- Toluene (Anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloropyrimidine (2.28 g, 20 mmol) and Ethyl 4-piperidinecarboxylate (4.72 g, 30 mmol) in toluene (10 mL).[\[2\]](#)
- Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.[\[2\]](#)

- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, allow the mixture to cool to room temperature.[2]

Experimental Protocol: Purification

Materials:

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Silica gel for column chromatography
- Petroleum ether

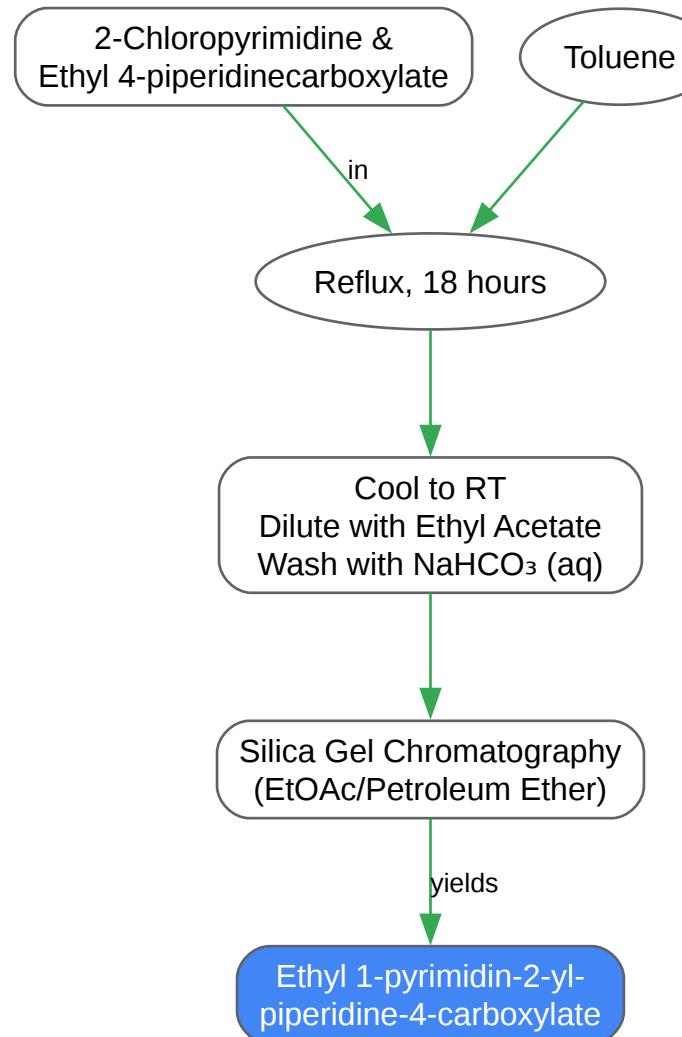
Procedure:

- Dilute the cooled reaction mixture with ethyl acetate.[2]
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.[2]
- Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure to obtain the crude product.[2]
- Purify the residue by flash chromatography on a silica gel column.[2]
- Elute the column with a mixture of ethyl acetate and petroleum ether (40:60, v/v) to afford the pure **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate** as a colorless oil. The reported yield is 81%. [2]

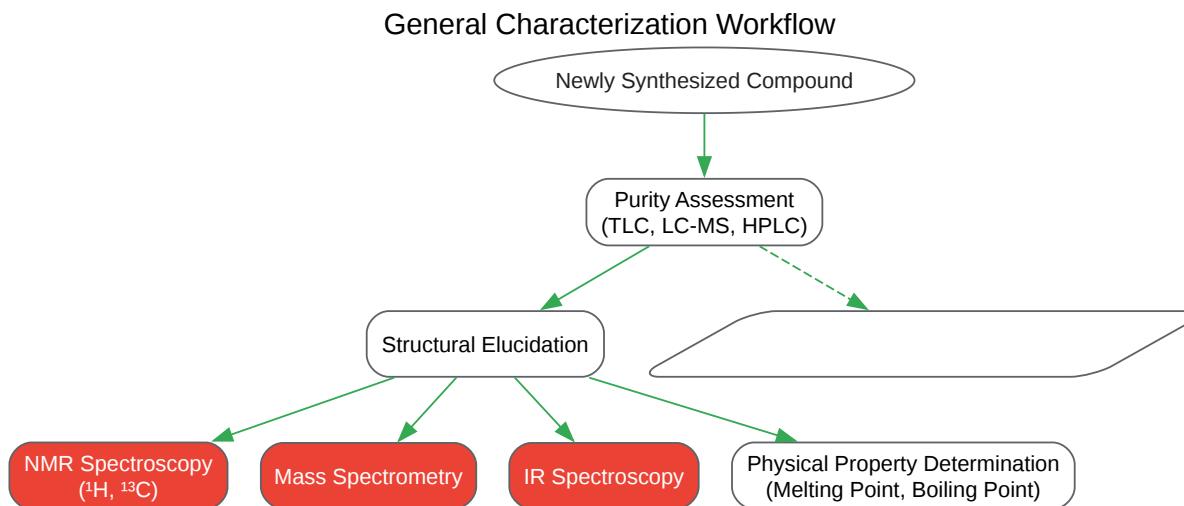
Visualized Workflows

The following diagrams illustrate the synthesis process and a general workflow for the characterization of a newly synthesized compound.

Synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

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Caption: Synthetic route for **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate**.



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